molecular formula C13H17N3O3 B5696312 4-[(4-morpholinylacetyl)amino]benzamide

4-[(4-morpholinylacetyl)amino]benzamide

Cat. No. B5696312
M. Wt: 263.29 g/mol
InChI Key: LOXDDDUWMZSJSS-UHFFFAOYSA-N
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Description

“4-[(4-morpholinylacetyl)amino]benzamide” is a chemical compound. It is similar to Ethyl 4-[(4-morpholinylacetyl)amino]benzoate, which has a molecular formula of C15H20N2O4 . However, the exact properties and uses of “4-[(4-morpholinylacetyl)amino]benzamide” are not widely documented in the literature.


Synthesis Analysis

The synthesis of benzamide derivatives, which “4-[(4-morpholinylacetyl)amino]benzamide” is a part of, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “4-[(4-morpholinylacetyl)amino]benzamide” is not explicitly available in the literature. However, it is likely to have a structure similar to its ethyl ester counterpart, Ethyl 4-[(4-morpholinylacetyl)amino]benzoate .


Chemical Reactions Analysis

The specific chemical reactions involving “4-[(4-morpholinylacetyl)amino]benzamide” are not well-documented. However, benzamides, in general, can undergo various chemical reactions, including condensation with carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-morpholinylacetyl)amino]benzamide” are not well-documented. However, most amides, including benzamides, are solids at room temperature, and they have higher boiling points than alcohols of similar molar mass .

Mechanism of Action

The mechanism of action of “4-[(4-morpholinylacetyl)amino]benzamide” is not well-documented in the literature. However, similar compounds, such as 4-[(quinolin-4-yl)amino]benzamide derivatives, have been studied for their anti-influenza virus activities .

Safety and Hazards

The specific safety and hazards associated with “4-[(4-morpholinylacetyl)amino]benzamide” are not well-documented. However, benzamide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for the research and application of “4-[(4-morpholinylacetyl)amino]benzamide” are not well-documented. However, similar compounds, such as 4-[(quinolin-4-yl)amino]benzamide derivatives, have been studied for their potential as anti-influenza virus agents , suggesting potential avenues for future research.

properties

IUPAC Name

4-[(2-morpholin-4-ylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c14-13(18)10-1-3-11(4-2-10)15-12(17)9-16-5-7-19-8-6-16/h1-4H,5-9H2,(H2,14,18)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXDDDUWMZSJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328821
Record name 4-[(2-morpholin-4-ylacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(2-Morpholin-4-ylacetyl)amino]benzamide

CAS RN

312265-15-9
Record name 4-[(2-morpholin-4-ylacetyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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